molecular formula C10H6ClNO2S B146345 5-Chlorothiokynurenic acid CAS No. 136036-87-8

5-Chlorothiokynurenic acid

Cat. No. B146345
M. Wt: 239.68 g/mol
InChI Key: BMBZHFGIBHDMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chlorothiokynurenic acid (5-CTKA) is a potent and selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.

Mechanism Of Action

5-Chlorothiokynurenic acid acts as a competitive antagonist of the glycine site of the NMDA receptor, which is an ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the glycine site, 5-Chlorothiokynurenic acid inhibits the activation of the NMDA receptor and reduces the influx of calcium ions into the cell, which can lead to a decrease in neuronal excitability and neurotransmitter release.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Chlorothiokynurenic acid are complex and depend on the specific experimental conditions and the target tissue or cell type. In general, 5-Chlorothiokynurenic acid has been shown to inhibit NMDA receptor-mediated synaptic transmission, reduce neuronal excitability, and modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Chlorothiokynurenic acid in lab experiments is its high selectivity and potency for the glycine site of the NMDA receptor, which allows for precise manipulation of NMDA receptor function. However, the use of 5-Chlorothiokynurenic acid also has some limitations, including potential off-target effects, low solubility, and toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-Chlorothiokynurenic acid and the NMDA receptor. One area of interest is the development of more selective and potent NMDA receptor antagonists for therapeutic use in neurological disorders. Another area of research is the investigation of the role of the NMDA receptor in various physiological and pathological processes, such as synaptic plasticity, learning and memory, and neurodegeneration. Finally, the development of new experimental techniques and approaches, such as optogenetics and chemogenetics, may provide new insights into the complex mechanisms of NMDA receptor function and regulation.

Synthesis Methods

The synthesis of 5-Chlorothiokynurenic acid involves the reaction of 5-chloroanthranilic acid with thiosemicarbazide in the presence of a catalyst. The product is then purified using column chromatography, yielding a white crystalline powder.

Scientific Research Applications

5-Chlorothiokynurenic acid has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases. It has also been used to investigate the potential therapeutic applications of NMDA receptor antagonists in the treatment of various neurological disorders.

properties

CAS RN

136036-87-8

Product Name

5-Chlorothiokynurenic acid

Molecular Formula

C10H6ClNO2S

Molecular Weight

239.68 g/mol

IUPAC Name

5-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H6ClNO2S/c11-5-2-1-3-6-9(5)8(15)4-7(12-6)10(13)14/h1-4H,(H,12,15)(H,13,14)

InChI Key

BMBZHFGIBHDMCV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)S

SMILES

C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O

Other CAS RN

136036-87-8

synonyms

5-chloro-thiokynurenate
5-chlorothiokynurenic acid
5-Cl-Thio-Kyna

Origin of Product

United States

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